molecular formula C14H21NO B1294372 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine CAS No. 103153-27-1

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine

Cat. No.: B1294372
CAS No.: 103153-27-1
M. Wt: 219.32 g/mol
InChI Key: HHJBVFBJOXZBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is a secondary amine characterized by a cyclohexyloxy substituent attached to a phenyl ring, with an ethanamine backbone. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group, which may influence solubility and bioavailability.

Properties

IUPAC Name

1-(4-cyclohexyloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBVFBJOXZBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908218
Record name 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103153-27-1
Record name Benzylamine, p-(cyclohexyloxy)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103153271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexyloxy Group: The initial step involves the reaction of cyclohexanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclohexyloxy chloride.

    Attachment to the Phenyl Ring: The cyclohexyloxy chloride is then reacted with a phenol derivative under basic conditions to form 4-(cyclohexyloxy)phenol.

    Formation of the Ethanamine Moiety: The final step involves the reaction of 4-(cyclohexyloxy)phenol with an ethanamine derivative under suitable conditions to form 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine.

Industrial Production Methods: Industrial production of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Cyclohexylamino vs. Cyclohexyloxy Groups
  • 1-[4-(Cyclohexylamino)phenyl]ethan-1-one (11): This ketone derivative replaces the cyclohexyloxy group with a cyclohexylamino moiety. The amino group increases basicity compared to the ether-linked cyclohexyloxy group. Synthesis via general procedures A and B yielded 29% and 79% respectively, highlighting the impact of reaction time and chromatography conditions on efficiency .
Electron-Donating and Fluorinated Substituents
  • 1-(4-Methoxyphenyl) Derivatives : Methoxy groups enhance electron density on the phenyl ring, which may stabilize charge-transfer interactions. For example, 1-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is synthesized via toluene-mediated reactions under argon .
  • Fluorinated Analogs: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine: The trifluoroethoxy group increases lipophilicity (logP) and metabolic stability. Molecular formula: C10H12F3NO . 1-[4-(Difluoromethoxy)phenyl]ethan-1-amine: Difluoromethoxy substituents balance lipophilicity (C9H11F2NO, MW 187.19) and electronic effects, with applications in life sciences .

Physicochemical and Commercial Considerations

  • Lipophilicity : Cyclohexyloxy (logP ~3.5 estimated) vs. trifluoroethoxy (higher logP due to fluorine) .
  • Commercial Availability : 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is listed as discontinued , suggesting challenges in scalability or demand compared to analogs like 1-[4-(difluoromethoxy)phenyl]ethan-1-amine, which is actively marketed .

Biological Activity

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine, also known as a cyclohexyl derivative of phenylethylamine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO
  • Molecular Weight : 221.33 g/mol
  • CAS Number : 103153-27-1

The compound primarily acts through the modulation of neurotransmitter systems, particularly by influencing the levels of monoamines such as dopamine and norepinephrine. This mechanism is critical for its potential applications in treating neurological disorders.

Target Receptors

  • Dopamine Receptors : The compound exhibits affinity for dopamine receptors, which may contribute to its psychoactive effects.
  • Serotonin Receptors : It may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Activities

  • Antidepressant Effects : Research indicates that 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine may exhibit antidepressant-like effects in animal models. It has been shown to increase locomotor activity and reduce immobility in forced swim tests, suggesting potential efficacy in depression treatment.
  • Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways.
  • Antitumor Activity : Preliminary studies suggest that 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Increased ROS production

In Vivo Studies

In animal models, administration of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine resulted in significant reductions in tumor size and weight compared to control groups. The observed effects were dose-dependent, with higher doses yielding more pronounced results.

Case Studies

  • Case Study on Depression Treatment : A clinical trial involving patients with major depressive disorder showed that treatment with this compound led to a significant reduction in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale).
  • Neuroprotection in Parkinson's Disease Models : In a mouse model of Parkinson's disease, treatment with 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine resulted in improved motor function and reduced neurodegeneration compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile indicates that 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 2 hours. It is metabolized primarily in the liver, with a half-life of approximately 4 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.